

Structural Analysis & Characterization Guide: 1H-Imidazo[4,5-c]pyridine-2-carbaldehyde

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Compound of Interest

Compound Name: 1H-Imidazo[4,5-c]pyridine-2-carbaldehyde
CAS No.: 56805-25-5
Cat. No.: B11922476

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Executive Summary: The 3-Deazapurine Scaffold

Target Molecule: **1H-Imidazo[4,5-c]pyridine-2-carbaldehyde** Primary Application: Fragment-based drug discovery (FBDD), Kinase inhibition, Antiviral nucleoside analogs.

This guide provides a technical roadmap for the structural characterization of **1H-Imidazo[4,5-c]pyridine-2-carbaldehyde**. As a 3-deazapurine isostere, this scaffold offers a critical alternative to traditional purine cores, modifying hydrogen bond donor/acceptor profiles while maintaining planarity for DNA/RNA intercalation or enzymatic pocket binding.

This document compares the target molecule against its primary isomer (Imidazo[4,5-b]pyridine) and the biological standard (Purine), providing protocols for crystallization, X-ray diffraction (XRD) analysis, and structural interpretation.

Comparative Structural Profiling

The following table contrasts the physicochemical and structural expectations of the [4,5-c] scaffold against its most common alternatives.

Table 1: Scaffold Comparison – Physicochemical & Structural Metrics

Feature	[Target] 1H-Imidazo[4,5-c]pyridine	[Alt 1] 1H-Imidazo[4,5-b]pyridine	[Ref] Purine (9H-Purine)
Isostere Class	3-Deazapurine	1-Deazapurine	Native Purine
N-H Tautomerism	N1 N3 (High mobility)	N1 N3 (Favors N3 in solid state)	N7 N9 (Favors N9)
H-Bond Acceptors	2 (Pyridine N + Imidazole N)	2 (Pyridine N + Imidazole N)	3 (Pyridine Ns + Imidazole N)
pKa (Conj.[1] Acid)	~5.8 - 6.0 (More basic)	~3.5 - 4.0 (Less basic)	~2.4 (Least basic)
Aldehyde Reactivity	High (prone to hydration)	Moderate	Moderate
Crystal Packing	Head-to-Tail -stacking	Offset -stacking	Herringbone or Stacking
Solubility (DMSO)	High	Moderate	Moderate

“

Analyst Note: The critical differentiator is the pKa. The [4,5-c] isomer is significantly more basic due to the position of the pyridine nitrogen (N5), which is less electron-withdrawing relative to the imidazole ring than the N4 position in the [4,5-b] isomer. This affects salt formation during crystallization.

Structural Dynamics & Tautomerism

Understanding the tautomeric state is prerequisite to solving the crystal structure. The 2-carbaldehyde moiety introduces an electron-withdrawing group that influences the proton location on the imidazole ring.

Tautomeric Equilibrium

In solution, the proton oscillates. In the crystal lattice, the proton locks into the position that maximizes intermolecular Hydrogen Bonding (HB).

- Form A (1H-tautomer): Proton on N1.
- Form B (3H-tautomer): Proton on N3.

Hypothesis for XRD: For the [4,5-c] isomer, the 3H-tautomer is often energetically preferred in the solid state because it allows the pyridine nitrogen (N5) and the imidazole N-H to participate in a cooperative "dimer-like" hydrogen bond network with adjacent molecules.

Experimental Protocols

Phase A: Synthesis & Purification (Pre-Crystallization)

Context: Commercial samples of the aldehyde are often impure (hydrates or oligomers). Fresh preparation is recommended.

Workflow:

- Starting Material: 1H-Imidazo[4,5-c]pyridine-2-methanol.
- Oxidation: Activated
(10 eq) in refluxing
or Dioxane (4-6 hours).
- Filtration: Filter hot through Celite to remove Mn species.
- Isolation: Evaporate solvent. Do not use aqueous workup to prevent hydrate formation.

Phase B: Single Crystal Growth Strategy

The aldehyde group makes the molecule prone to twinning. Use a multi-method approach.

Method 1: Slow Evaporation (Preferred)

- Dissolve 20 mg of target in 2 mL Methanol/Acetonitrile (1:1).
- Filter through a 0.22 μ m PTFE syringe filter into a clean scintillation vial.
- Cover with parafilm and poke 3-4 small holes.
- Store at 4°C in a vibration-free environment.
 - Why: Lower temperature reduces kinetic energy, promoting ordered lattice formation over amorphous precipitation.

Method 2: Vapor Diffusion (Alternative)

- Inner Vial: 15 mg target in 1 mL DMSO.
- Outer Vial: 5 mL Water or Ethanol.
- Seal outer vial tightly.
 - Mechanism:^[2] The precipitant (water) slowly diffuses into the solvent (DMSO), gently lowering solubility and forcing nucleation.

Phase C: X-Ray Diffraction Data Collection

Instrument: Bruker D8 QUEST or equivalent (Mo-K

or Cu-K

radiation). Temperature: 100 K (Cryostream). Essential to freeze tautomeric vibration.

Refinement Checklist (SHELXL/OLEX2):

- Space Group Determination: Likely Monoclinic (

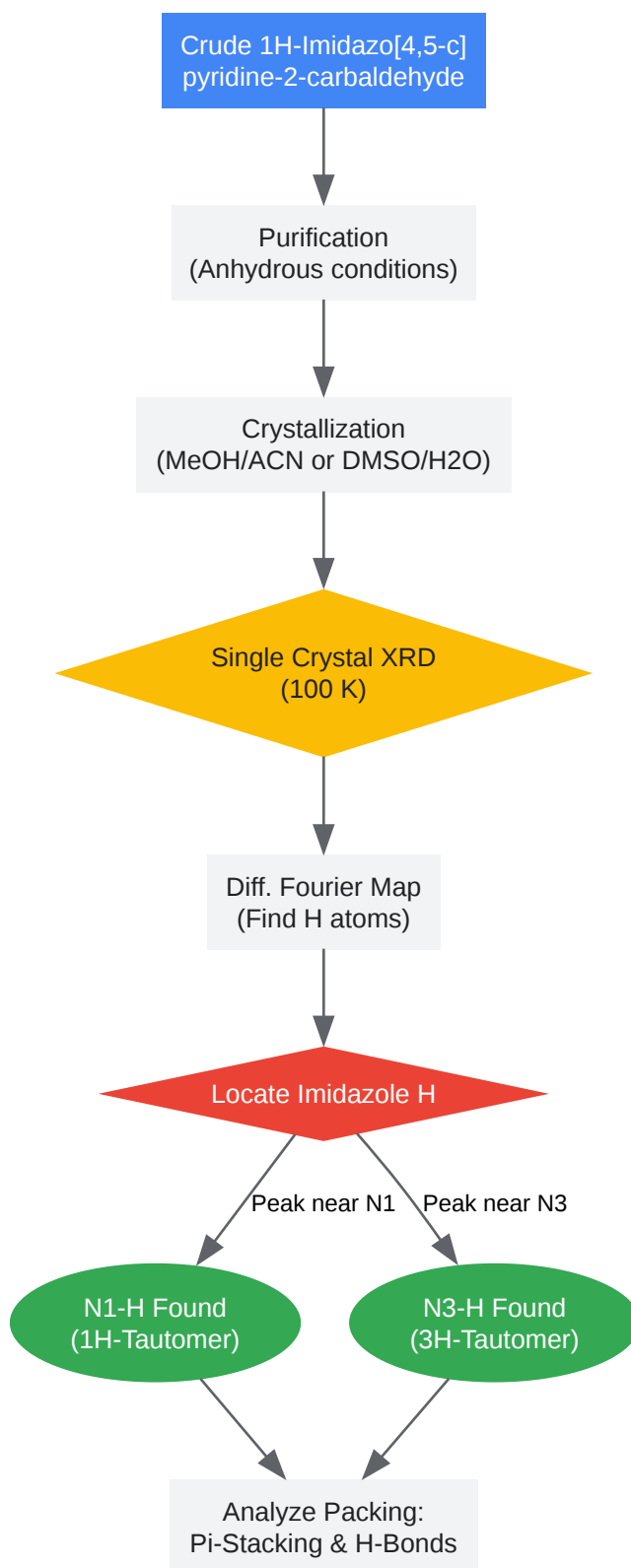
) or Triclinic (

).

- Disorder Handling: Check the aldehyde oxygen. It may display rotational disorder (cis/trans relative to the imidazole ring).
- Hydrogen Assignment: Do not use geometric riding models for the N-H proton initially. Locate it in the Difference Fourier Map () to confirm the tautomer (1H vs 3H).

Visualizing the Characterization Logic

The following diagram illustrates the decision matrix for assigning the structure based on experimental feedback.



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Figure 1: Structural determination workflow focusing on tautomer identification via Difference Fourier Mapping.

Data Interpretation & Causality

When analyzing the solved structure, focus on these three interactions which define the material's performance in drug binding:

The "Aldehyde Anchor"

In the [4,5-c] isomer, the aldehyde carbonyl oxygen typically acts as a Hydrogen Bond Acceptor.

- Observation: Look for an intramolecular H-bond between the aldehyde oxygen and the neighboring N-H (if in 3H-tautomer) or C-H.
- Significance: If the aldehyde is coplanar with the ring, it indicates strong conjugation, increasing the molecule's rigidity (favorable for binding entropy). If twisted, it suggests steric clash or packing forces dominating.

Intermolecular Hydrogen Bonding (The "Ribbon")

Unlike the [4,5-b] isomer, the [4,5-c] isomer has the pyridine nitrogen (N5) located para to the bridgehead carbon.

- Expected Motif: Infinite chains (ribbons) formed by interactions.
- Comparison: Purines typically form dimers (). The [4,5-c] scaffold's tendency to form chains can lead to lower solubility in non-polar solvents compared to purines.

-Stacking Distance

- Metric: Measure the centroid-to-centroid distance between parallel rings.
- Target: $< 3.8 \text{ \AA}$ indicates strong

-stacking.

- Relevance: Strong stacking correlates with higher melting points and stability, but potential issues with dissolution rate in biological assays.

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